2-Thiophenecarbonyl chloride, 4,5-dichloro-

Description

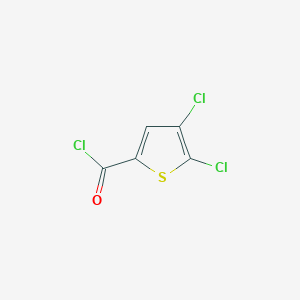

2-Thiophenecarbonyl chloride, 4,5-dichloro- (CAS: 31166-29-7 for the carboxylic acid precursor) is a chlorinated derivative of 2-thiophenecarbonyl chloride (C₅H₃ClOS). The compound features a thiophene ring substituted with chlorine atoms at positions 4 and 5, and a reactive carbonyl chloride (-COCl) group at position 2. This structure enhances its electrophilicity compared to non-chlorinated analogs, making it a potent acylating agent in organic synthesis.

Properties

IUPAC Name |

4,5-dichlorothiophene-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3OS/c6-2-1-3(4(7)9)10-5(2)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMQLCWQBKSQSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Selection

The most widely documented method involves reacting 4,5-dichloro-2-thiophenecarboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅). Thionyl chloride is preferred due to its dual role as a solvent and reagent, enabling homogeneous reaction conditions. The mechanism proceeds via nucleophilic acyl substitution, where the carboxylic acid’s hydroxyl group is replaced by chlorine, forming the acyl chloride and releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.

Solvent Systems and Temperature Control

Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are employed to stabilize reactive intermediates and prevent side reactions. For example, CN102659756A demonstrates that using CCl₄ at 0–10°C with a 1.1:1 molar ratio of SOCl₂ to carboxylic acid achieves 88.59% yield. Maintaining low temperatures during reagent addition minimizes exothermic side reactions, while refluxing at 76–78°C ensures complete conversion.

Catalytic Enhancements

Catalysts such as N,N-dimethylformamide (DMF) or pyridine accelerate the reaction by activating the carbonyl group. US20180162830A1 notes that tertiary amines (e.g., triethylamine) or quaternary ammonium salts improve reaction kinetics, reducing processing time by 30–40% compared to uncatalyzed systems. However, excessive catalyst loading risks forming stable adducts, necessitating precise stoichiometric control.

Direct Chlorination of 2-Thiophenecarbonyl Chloride

Electrophilic Aromatic Substitution

Introducing chlorine substituents at the 4- and 5-positions of 2-thiophenecarbonyl chloride requires electrophilic aromatic substitution (EAS). Chlorinating agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) are used in the presence of Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The electron-withdrawing acyl chloride group directs incoming electrophiles to the meta positions, favoring 4,5-dichloro substitution.

Solvent Compatibility and Byproduct Management

Polar aprotic solvents like nitrobenzene or 1,2-dichloroethane enhance electrophile reactivity but require careful handling due to toxicity. US5034049A reports that dichloromethane at −5°C with FeCl₃ achieves 72% yield, though residual iron complexes necessitate post-reaction washes with dilute hydrochloric acid. Gas scrubbing systems are critical to mitigate HCl and Cl₂ emissions.

One-Pot Synthesis from Thiophene Precursors

Sequential Functionalization

US20180162830A1 discloses a streamlined process starting with thiophene dissolved in dibutyl ether, which undergoes successive reactions with chlorosulfonyl isocyanate (CSI) and acidic hydrolysis to form 2-thiophenecarboxylic acid. Subsequent chlorination with SOCl₂ yields 2-thiophenecarbonyl chloride, which is then subjected to EAS for 4,5-dichloro functionalization. This method avoids intermediate isolation, reducing purification steps and solvent waste.

Solvent Recycling and Process Efficiency

The use of dibutyl ether as a universal solvent across multiple stages exemplifies industrial optimization. Its high boiling point (142°C) allows reflux conditions without degradation, and its immiscibility with aqueous phases simplifies liquid-liquid separations. Patent data indicate a 15% reduction in production costs compared to multi-solvent approaches.

Comparative Analysis of Preparation Methods

Table 1 summarizes critical parameters for the three methods:

Industrial and Environmental Considerations

Waste Stream Management

Thionyl chloride-based methods generate SO₂ and HCl, requiring caustic scrubbing or conversion to sodium sulfite/sulfate. FeCl₃-catalyzed routes produce iron-containing waste, necessitating precipitation and landfill disposal. The one-pot approach minimizes solvent waste but requires CSI, a high-cost reagent.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarbonyl chloride, 4,5-dichloro- undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: It can be reduced to form corresponding thiophene derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted thiophene derivatives are formed.

Reduction Products: Thiophene derivatives with reduced functional groups.

Oxidation Products: Sulfoxides and sulfones.

Scientific Research Applications

2-Thiophenecarbonyl chloride, 4,5-dichloro- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

Industry: The compound is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Thiophenecarbonyl chloride, 4,5-dichloro- involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic differences between 4,5-dichloro-2-thiophenecarbonyl chloride and analogous compounds:

*Note: The 4,5-dichloro derivative’s properties are inferred from electronic effects of chlorine substituents. The two electron-withdrawing Cl atoms increase the electrophilicity of the carbonyl group, enhancing its acylation efficiency compared to mono-substituted or methylated analogs .

Physicochemical Properties

- Boiling Point: The non-chlorinated 2-thiophenecarbonyl chloride has a boiling point of 205–208°C . The 4,5-dichloro derivative likely has a higher boiling point due to increased molecular weight and polarity.

- LogP: The logP (octanol-water partition coefficient) of 2-thiophenecarbonyl chloride is 2.127, indicating moderate hydrophobicity . The 4,5-dichloro analog is expected to have a higher logP (~3.0–3.5) due to two Cl atoms.

- Stability : Chlorinated derivatives generally exhibit enhanced kinetic stability but lower thermal stability due to electron-withdrawing effects .

Biological Activity

2-Thiophenecarbonyl chloride, 4,5-dichloro- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C5H3Cl2OS

- Molecular Weight : 192.05 g/mol

- CAS Number : 78928

Synthesis

The compound is synthesized through various methods involving thiophene derivatives and chlorosulfonyl isocyanate. The reaction typically yields a thiophene-2-carbonyl derivative which can be further modified to produce biologically active compounds .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiophenecarbonyl chloride exhibit significant antimicrobial activity against various pathogens, including Pseudomonas aeruginosa. A structure-activity relationship study highlighted that certain modifications enhance the binding affinity and efficacy against biofilm formation .

The biological activity of 2-thiophenecarbonyl chloride is primarily attributed to its ability to inhibit specific bacterial lectins, such as LecB in Pseudomonas aeruginosa. This inhibition disrupts bacterial adhesion and biofilm formation, which are critical for bacterial virulence .

Study 1: Inhibition of Biofilm Formation

A study focused on the antibiofilm activity of C-glycosidic inhibitors derived from thiophenecarbonyl chloride showed promising results. Compounds exhibited over 80% inhibition of biofilm formation in Pseudomonas aeruginosa assays, indicating their potential as therapeutic agents against chronic infections .

Study 2: Structure-Activity Relationship Analysis

Research conducted on various derivatives revealed that modifications at the thiophene ring significantly affect biological activity. For instance, dichlorinated derivatives demonstrated enhanced potency compared to their non-chlorinated counterparts. The most potent inhibitor identified had an IC50 value in the low micromolar range against LecB variants .

Data Tables

| Compound Name | IC50 (µM) | Target | Activity Type |

|---|---|---|---|

| Thiophene Derivative 1 | 1.52 | LecB PAO1 | Antibiofilm |

| Thiophene Derivative 2 | 0.14 | LecB PA14 | Antibiofilm |

| Non-Chlorinated Thiophene | >10 | LecB PAO1 | Ineffective |

Safety and Toxicity

While the biological activities are promising, safety assessments indicate that compounds containing thiophene moieties can exhibit cytotoxic effects at higher concentrations. Therefore, careful evaluation of dosage and formulation is necessary for therapeutic applications .

Q & A

Q. What safety protocols are critical for handling 4,5-dichloro-2-thiophenecarbonyl chloride?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.